molecular formula C8H13N3O B13974484 (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

Cat. No.: B13974484
M. Wt: 167.21 g/mol
InChI Key: MKLDLOHYHHALHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of an ethoxy group at the 6th position and a dimethylamine group at the 4th position on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine typically involves the reaction of 6-ethoxy-pyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The ethoxy or dimethylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyrimidine-binding proteins or enzymes. Its ability to interact with biological macromolecules makes it useful in understanding biochemical pathways and mechanisms.

Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific biological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and dimethylamine groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

  • (6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl-amine
  • (6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine
  • (6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylmethyl-amine

Comparison: Compared to these similar compounds, (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine has unique structural features that may impart different chemical and biological properties. For example, the presence of the dimethylamine group can influence its reactivity and interaction with biological targets differently than the piperidinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

6-ethoxy-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O/c1-4-12-8-5-7(11(2)3)9-6-10-8/h5-6H,4H2,1-3H3

InChI Key

MKLDLOHYHHALHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.